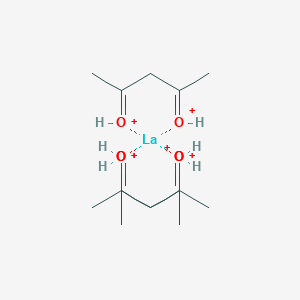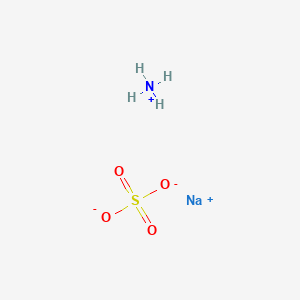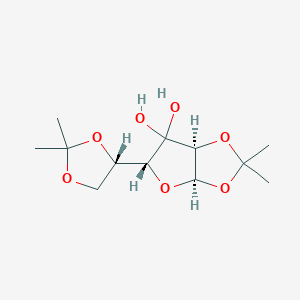
1,2:5,6-Di-O-isopropylidene-a-D-ribo-hexofuranose-3-ulose monohydrate
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several key steps, including the protection of carbonyl functions, acetylation, and the removal of protecting groups. For example, 3,6-Anhydro-1,2-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose was converted into its di-O-acetyl derivative through such processes. Condensation reactions with nitromethane and hydrogen cyanide have been used to introduce functional groups like nitromethyl derivatives and cyano derivatives, showcasing the compound's versatility in synthetic applications (Sato, Yoshimura, & Shin, 1977).
Molecular Structure Analysis
X-ray crystallography and NMR techniques have been pivotal in determining the molecular structure and conformation of derivatives of this compound. Studies have revealed intricate details about the configuration and conformation of these sugar derivatives, highlighting their complex structural dynamics (Köll & Kopf, 1979).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, demonstrating its reactivity and potential as a synthetic intermediate. Reactions include condensation with nitromethane or hydrogen cyanide, demonstrating its utility in constructing branched-chain sugars and introducing functional groups. The reaction mechanisms and conditions play a crucial role in determining the stereoselectivity and outcome of these reactions (Sato, Yoshimura, & Shin, 1977).
Aplicaciones Científicas De Investigación
Synthesis of α-Substituted Carboxylic Acid Esters
Researchers have explored the compound's utility in the synthesis of α-substituted carboxylic acid esters and amides through the treatment with chloroform under basic conditions, yielding various derivative compounds. This process highlights its role in expanding the repertoire of synthetic organic chemistry, particularly in the formation of complex molecular structures from simple sugar derivatives (Scaffidi et al., 2006).
Formation of Hydrazone Derivatives
The compound has been used to convert into hydrazone derivatives by reacting with hydrazine and its derivatives, showcasing its versatility in forming structurally diverse compounds. This application demonstrates its potential in the synthesis of novel organic molecules with possible applications in drug discovery and materials science (Wit et al., 2010).
Creation of Thiosugar Derivatives
It serves as a precursor for the synthesis of novel thiosugar derivatives containing α,β-unsaturated carbonyl groups. These derivatives are of interest due to their potential biological activities and applications in medicinal chemistry (Xavier et al., 2009).
Development of Novel Sugar Derivatives
This compound has facilitated the development of novel sugar derivatives through various synthetic routes, such as epoxidation processes, which lead to unique compounds with potential applications in pharmaceuticals and bioactive materials (Attolino et al., 2006).
Deoxygenation Studies
The deoxygenation process of secondary alcohols using this compound has been studied, providing insights into the synthesis of deoxygenated sugar derivatives. This research contributes to the understanding of chemical transformations in synthetic organic chemistry (Iacono et al., 2003).
Propiedades
IUPAC Name |
(3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O7/c1-10(2)15-5-6(17-10)7-12(13,14)8-9(16-7)19-11(3,4)18-8/h6-9,13-14H,5H2,1-4H3/t6-,7+,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNGIHFLGJGMFF-UYXSQOIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)(O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2C([C@@H]3[C@H](O2)OC(O3)(C)C)(O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650140 | |
| Record name | (3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2:5,6-Di-O-isopropylidene-a-D-ribo-hexofuranose-3-ulose monohydrate | |
CAS RN |
10578-85-5 | |
| Record name | (3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2:5,6-Di-O-isopropylidene-α-D-ribo-3-hexofuranosulose monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




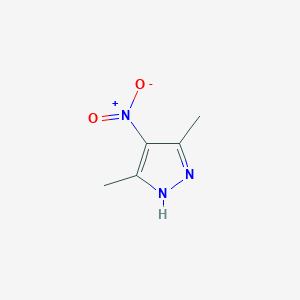
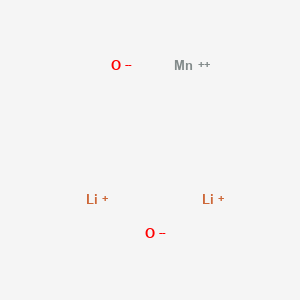





![7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B82229.png)
